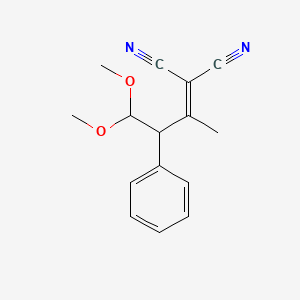![molecular formula C5H8N2OS B14410948 N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea CAS No. 81066-25-3](/img/structure/B14410948.png)
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is an organic compound characterized by the presence of a thiourea group attached to a prop-2-yn-1-yloxy methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of prop-2-yn-1-yl alcohol with thiourea in the presence of a suitable catalyst. One common method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent. The reaction is carried out at room temperature, and propargyl bromide is added to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
Oxidation: The major product formed is the corresponding formamide.
Substitution: The major product formed is the brominated derivative.
Scientific Research Applications
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds contain a similar prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds.
N-Alkyl-N-(prop-2-yn-1-yl)anilines: These compounds undergo similar oxidative reactions under visible light.
Uniqueness
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its combination of a thiourea group with a prop-2-yn-1-yloxy methyl moiety
Properties
CAS No. |
81066-25-3 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
prop-2-ynoxymethylthiourea |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-8-4-7-5(6)9/h1H,3-4H2,(H3,6,7,9) |
InChI Key |
FDGCFAPKAWOBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


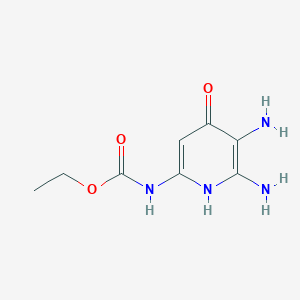
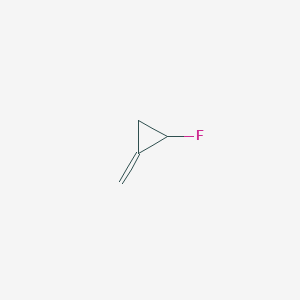
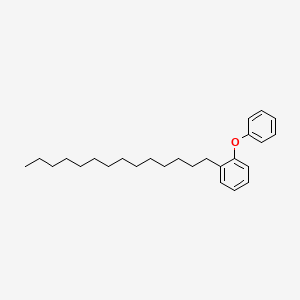
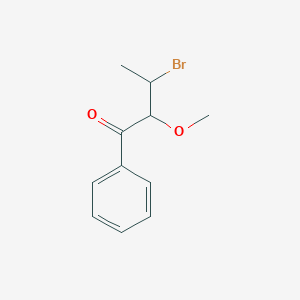

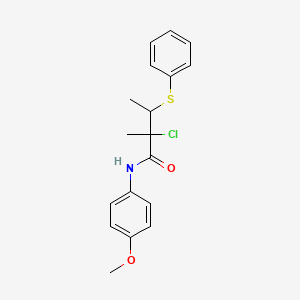
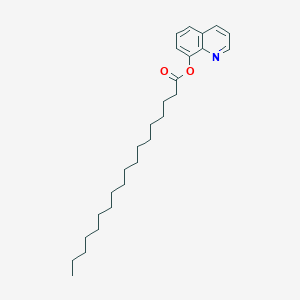
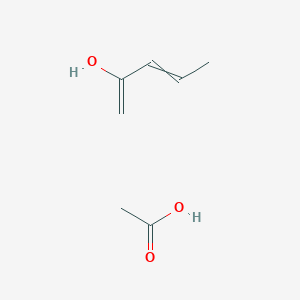
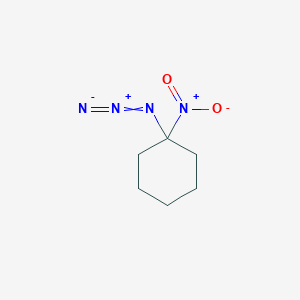

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
